Lipophilicity (XLogP3) Drives Membrane Permeability Differentiation vs. 6-Ethyl Carboxylate Analog
The computed partition coefficient (XLogP3) of the target compound is 5.2, indicating high lipophilicity consistent with favorable passive membrane permeability [1]. In contrast, the closest commercially available analog—ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate—contains an additional ester moiety at position 6, which is anticipated to reduce logP (estimated ~4.0 based on the incremental contribution of –COOEt vs. –CH3) and introduce two additional hydrogen bond acceptors, altering both solubility and permeability profiles . This difference is critical for cell-based assay design, where intracellular target engagement requires sufficient membrane transit.
| Evidence Dimension | Lipophilicity (XLogP3) / Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 5.2; MW = 426.3 g/mol |
| Comparator Or Baseline | Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate (CAS 338957-36-1): Estimated XLogP3 ≈ 4.0; MW = 484.3 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +1.2; ΔMW = −58.0 g/mol |
| Conditions | Computed by XLogP3 3.0 (PubChem) and structural comparison |
Why This Matters
A logP difference of >1 unit translates to approximately a 10-fold difference in partition coefficient, directly influencing membrane permeability and intracellular bioavailability in cell-based assays.
- [1] PubChem Compound Summary for CID 6413158, 5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine. National Center for Biotechnology Information (2026). View Source
